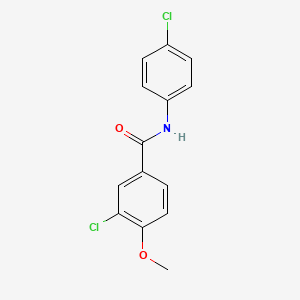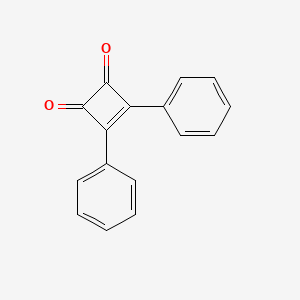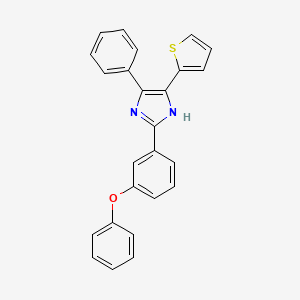
5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound that belongs to the class of pyrimidinediones
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione typically involves the condensation of an appropriate acetyl derivative with a chlorophenyl-substituted pyrimidinedione precursor. Common reagents used in this synthesis include acetyl chloride, chlorophenylamine, and pyrimidinedione derivatives. The reaction is usually carried out under acidic or basic conditions, with solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often require optimization of reaction conditions to maximize yield and purity, including temperature control, solvent selection, and catalyst use.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction to corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, or sulfonation reactions using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid, controlled temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or agricultural chemicals.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Disrupting key biochemical pathways involved in disease processes.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Acetyl-1-phenyl-2,4(1H,3H)-pyrimidinedione
- 5-Acetyl-1-(4-chlorophenyl)-2,4(1H,3H)-pyrimidinedione
- 5-Acetyl-1-(3-bromophenyl)-2,4(1H,3H)-pyrimidinedione
Uniqueness
5-Acetyl-1-(3-chlorophenyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the 3-chlorophenyl group, which may impart distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
882046-89-1 |
|---|---|
Fórmula molecular |
C12H9ClN2O3 |
Peso molecular |
264.66 g/mol |
Nombre IUPAC |
5-acetyl-1-(3-chlorophenyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H9ClN2O3/c1-7(16)10-6-15(12(18)14-11(10)17)9-4-2-3-8(13)5-9/h2-6H,1H3,(H,14,17,18) |
Clave InChI |
JHHGBMTVCJILKW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CN(C(=O)NC1=O)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzene, hexakis[[4-(1,1-dimethylethyl)phenoxy]methyl]-](/img/structure/B11943291.png)


![N-[(E)-1,3-benzodioxol-5-ylmethylidene]-3-(4-morpholinyl)-1-propanamine](/img/structure/B11943302.png)







